molecular formula C14H15F3N2O2 B4648606 1-[2-(trifluoromethyl)benzoyl]-4-piperidinecarboxamide

1-[2-(trifluoromethyl)benzoyl]-4-piperidinecarboxamide

Cat. No. B4648606
M. Wt: 300.28 g/mol
InChI Key: QCUJZOCPFYMIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(trifluoromethyl)benzoyl]-4-piperidinecarboxamide, commonly known as TFB-TBOA, is a compound that has been extensively studied for its potential use in the field of neuroscience. It is a selective inhibitor of the excitatory amino acid transporter subtype 2 (EAAT2), which is responsible for the reuptake of glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation has been implicated in various neurological disorders, including epilepsy, Alzheimer's disease, and stroke. TFB-TBOA has shown promise as a tool for studying the role of EAAT2 in these conditions and has potential therapeutic applications.

Mechanism of Action

TFB-TBOA works by inhibiting the reuptake of glutamate from the synaptic cleft, leading to an increase in extracellular glutamate levels. This increase in glutamate can have both beneficial and detrimental effects, depending on the context. In conditions such as epilepsy, where there is excessive glutamate release, TFB-TBOA can reduce seizure activity by reducing the amount of glutamate available to excite neurons. In conditions such as stroke, where there is a decrease in glutamate release, TFB-TBOA can increase the amount of glutamate available to excite neurons, potentially leading to neuroprotection.
Biochemical and physiological effects:
TFB-TBOA has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit 1-[2-(trifluoromethyl)benzoyl]-4-piperidinecarboxamide, it has also been shown to inhibit other glutamate transporters, such as EAAT1 and EAAT3, albeit to a lesser extent. TFB-TBOA has also been shown to increase the release of other neurotransmitters, such as dopamine and acetylcholine, in certain brain regions. Physiologically, TFB-TBOA has been shown to reduce seizure activity, improve cognitive function, and reduce brain damage in animal models of various neurological conditions.

Advantages and Limitations for Lab Experiments

TFB-TBOA has several advantages as a tool for studying the role of glutamate in neurological conditions. Its selectivity for 1-[2-(trifluoromethyl)benzoyl]-4-piperidinecarboxamide makes it a valuable tool for investigating the specific role of this transporter in various conditions. TFB-TBOA is also relatively stable and has a long half-life, making it suitable for in vivo experiments. However, there are also limitations to the use of TFB-TBOA. Its ability to inhibit other glutamate transporters, albeit to a lesser extent, can complicate the interpretation of results. Additionally, TFB-TBOA has been shown to have off-target effects on other proteins, such as GABA transporters, which can further complicate its use.

Future Directions

There are several future directions for the study of TFB-TBOA. One area of interest is the development of more selective inhibitors of 1-[2-(trifluoromethyl)benzoyl]-4-piperidinecarboxamide, which can help to further clarify the specific role of this transporter in various neurological conditions. Another area of interest is the use of TFB-TBOA in combination with other drugs, such as antiepileptic drugs or neuroprotective agents, to enhance their efficacy. Additionally, the use of TFB-TBOA in human studies is an area of active research, as it has the potential to provide valuable insights into the role of glutamate in various neurological conditions.

Scientific Research Applications

TFB-TBOA has been extensively studied for its potential use in the field of neuroscience. Its ability to selectively inhibit 1-[2-(trifluoromethyl)benzoyl]-4-piperidinecarboxamide has made it a valuable tool for studying the role of glutamate in various neurological conditions. For example, TFB-TBOA has been used to investigate the role of 1-[2-(trifluoromethyl)benzoyl]-4-piperidinecarboxamide in epilepsy, where it has been shown to reduce seizure activity in animal models. It has also been studied in the context of Alzheimer's disease, where it has been shown to improve cognitive function in animal models. TFB-TBOA has also been used to study the role of 1-[2-(trifluoromethyl)benzoyl]-4-piperidinecarboxamide in stroke, where it has been shown to reduce the extent of brain damage.

properties

IUPAC Name

1-[2-(trifluoromethyl)benzoyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O2/c15-14(16,17)11-4-2-1-3-10(11)13(21)19-7-5-9(6-8-19)12(18)20/h1-4,9H,5-8H2,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUJZOCPFYMIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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